2-Methyl-5-nitroimidazole
Overview
Description
2-Methyl-5-nitroimidazole is a C-nitro compound and a member of imidazoles . It is a white to beige powder . It is mainly used to synthesize intermediate of medicines such as Metronidazole and dimetridazole .
Synthesis Analysis
2-Methyl-5-nitroimidazole has been synthesized via various methods. For instance, (E)-N’-[1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylidene] isonicotinohydrazide was synthesized via a two-step protocol in which the first step involved the preparation of the key intermediate, 1-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-one . Aryloxy derivatives and amines from 1-chloromethyl-2-methyl-5-nitroimidazole were synthesized by reacting 1-chloromethyl-2-methyl-5-nitroimidazole with appropriate phenols and amines .
Molecular Structure Analysis
The molecular formula of 2-Methyl-5-nitroimidazole is C4H5N3O2 . The molecular weight is 127.10 g/mol . The InChI is InChI=1S/C4H5N3O2/c1-3-5-2-4 (6-3)7 (8)9/h2H,1H3, (H,5,6) .
Chemical Reactions Analysis
The antimicrobial actions of 5-nitroimidazoles rely on the enzymatic one- or two-electron reduction of the 5-nitro group in microbial cells to generate toxic, short-lived intermediates (e.g., radical, 5-nitroso and 5-hydroxylamine species) and/or non-reactive metabolites (e.g., 5-aminoimidazoles) .
Physical And Chemical Properties Analysis
2-Methyl-5-nitroimidazole is a solid creamish white powder . It has a density of 1.426 . It is slightly soluble in ethanol, easily soluble in diluted acid and diluted alkali .
Scientific Research Applications
Antimicrobial and Antibacterial Properties
2-Methyl-5-nitroimidazole and its derivatives exhibit significant antimicrobial and antibacterial activities. Studies have demonstrated their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compounds have shown remarkable inhibition of various bacteria such as Staphylococcus aureus, Streptococcus epidermidis, MRSA, Bacillus subtilis, and Gram-negative Klebsiella pneumoniae. These findings highlight the potential of 2-Methyl-5-nitroimidazole derivatives in the development of new antibacterial agents, offering promising avenues for tackling infections caused by these pathogens (Hadj-esfandiari et al., 2007), (Benkli et al., 2003).
Antiprotozoal Activity
2-Methyl-5-nitroimidazole derivatives have also been investigated for their activity against various protozoan species. This includes action against organisms like Entamoeba histolytica, indicating the potential use of these compounds in treating infections caused by protozoa. The research suggests that certain structural modifications in these compounds can enhance their antiprotozoal activity, offering insights into drug design and development for targeting protozoan infections (Winkelmann et al., 1977).
Enzymatic Reduction and Radical Intermediates
Studies have explored the enzymatic reduction of 2-Methyl-5-nitroimidazole and its derivatives, particularly focusing on their interactions with proteins and intracellular components. The formation of radical intermediates through enzymatic reduction plays a crucial role in the drug's cytotoxicity, offering insights into the mechanism of action and potential side effects. These findings are crucial for understanding the pharmacodynamics of these compounds and for optimizing their therapeutic use while minimizing adverse effects (Avagyan & Smith, 2013).
Antibiotic Resistance Mechanisms
Research into the resistance mechanisms against 5-Nitroimidazole-based antibiotics, which include 2-Methyl-5-nitroimidazole derivatives, has shed light on the bacterial strategies to evade the antibacterial effects of these drugs. Understanding these mechanisms, such as the modification of drug uptake or alteration of reduction efficiency by bacteria, is essential for developing strategies to combat antibiotic resistance and for designing more effective antimicrobial agents (Leiros et al., 2004).
Safety And Hazards
2-Methyl-5-nitroimidazole may cause eye irritation and skin irritation . Ingestion may cause irritation of the digestive tract . Inhalation may cause respiratory tract irritation . It is recommended to avoid contact with skin, eyes, or clothing, and not to eat, drink, or smoke when using this product .
Future Directions
The nitroimidazole scaffold has been given two life-saving drugs (Delamanid and Pretomanid) used to treat MDR (multi-drug resistant) tuberculosis . Keeping in view the highly successful track-record of the nitroimidazole scaffold in providing breakthrough therapeutic drugs, this comprehensive review focuses explicitly on presenting the activity profile and synthetic chemistry of functionalized nitroimidazole . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .
properties
IUPAC Name |
2-methyl-5-nitro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYTTYVSDVWNMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061010 | |
Record name | 1H-Imidazole, 2-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitroimidazole | |
CAS RN |
696-23-1, 88054-22-2, 100215-29-0 | |
Record name | 2-Methyl-5-nitroimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Menidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 2-methyl-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole, 2-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-4-nitroimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Imidazole, 2-methyl-5-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-methyl-5-nitro-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-5-NITROIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24AG2WW15W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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